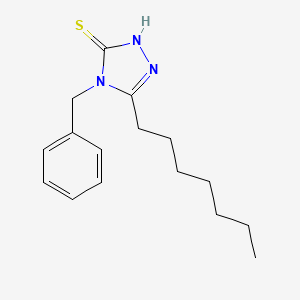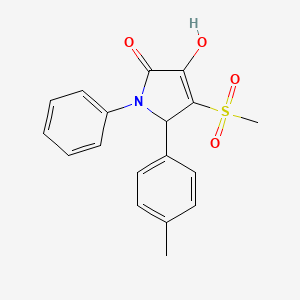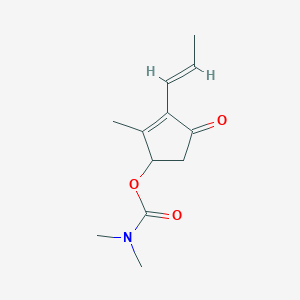
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one involves multiple steps. One common method starts with 2-methylfuran, which undergoes formylation to produce 5-methylfurfural. This intermediate reacts with Grignard reagents such as bromopropyne or chloropropyne, followed by hydrolysis to yield 2-(1-hydroxy-3-butenyl)-5-methylfuran. This compound undergoes molecular rearrangement in a buffered solution to form 2-allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenones or carbamates.
Aplicaciones Científicas De Investigación
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one: A closely related compound with similar chemical properties.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Another related compound, often referred to as methylcyclopentenolone.
Uniqueness
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63937-27-9 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
[2-methyl-4-oxo-3-[(E)-prop-1-enyl]cyclopent-2-en-1-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-5-6-9-8(2)11(7-10(9)14)16-12(15)13(3)4/h5-6,11H,7H2,1-4H3/b6-5+ |
Clave InChI |
QWEDYNXINZOSSV-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C1=C(C(CC1=O)OC(=O)N(C)C)C |
SMILES canónico |
CC=CC1=C(C(CC1=O)OC(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


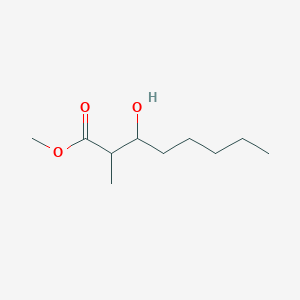
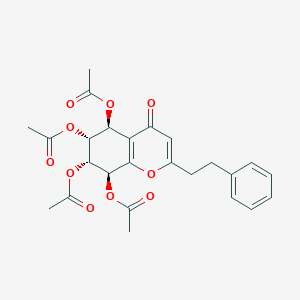

![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
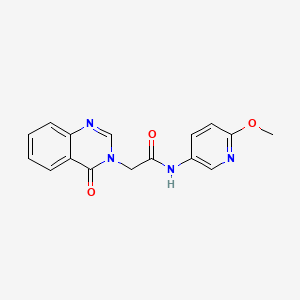
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
![(2S)-2-[[(3S,6S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14146768.png)
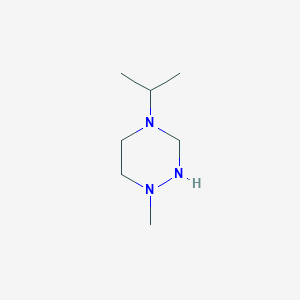
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
